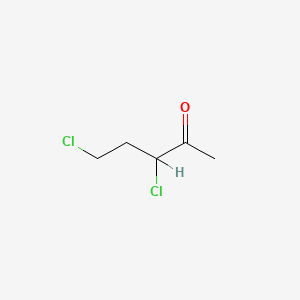

3,5-Dichloropentan-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

3,5-dichloropentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O/c1-4(8)5(7)2-3-6/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSBOKVYSXXKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70973934 | |

| Record name | 3,5-Dichloropentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58371-98-5 | |

| Record name | 3,5-Dichloro-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58371-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloropentan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058371985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloropentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloropentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dichloropentan 2 One

Synthesis via α-Acetyl-γ-butyrolactone Precursors

A prominent synthetic route to 3,5-dichloropentan-2-one utilizes α-acetyl-γ-butyrolactone as the starting material. google.comiikii.com.sg This multi-step process involves a chlorination reaction followed by an acid-catalyzed ring-opening and decarboxylation sequence. google.com

Chlorination Reactions with Sulfonyl Chloride

The initial step in this synthesis involves the chlorination of α-acetyl-γ-butyrolactone. google.com Sulfonyl chloride (SO₂Cl₂) is employed as the chlorinating agent in a nucleophilic chlorination reaction. google.com This reaction transforms α-acetyl-γ-butyrolactone into α-acetyl-α-chloro-γ-butyrolactone. iikii.com.sg The reaction temperature is carefully controlled, typically between 5-10°C, to manage the reaction's exothermicity and selectivity. google.com

To optimize the yield, the molar ratio of the reactants is a critical parameter. Research has shown that a molar ratio of α-acetyl-γ-butyrolactone to sulfonyl chloride of 1:1.03 results in a high yield of 81.7% with minimal impurities. iikii.com.sg The addition of sulfonyl chloride is performed slowly, over a period of 2 to 2.5 hours, and the reaction is allowed to proceed for an additional 0.5 hours after the addition is complete. google.com Following the reaction, the mixture is quenched with water, and the organic phase, containing the chlorinated intermediate, can often be used directly in the next step without extensive purification. google.com

Acid-Catalyzed Ring-Opening and Decarboxylation in Hot Hydrochloric Acid

The chlorinated intermediate, α'-chloro-α-acetyl-γ-butyrolactone, undergoes a subsequent reaction in a hot hydrochloric acid solution. google.com This step facilitates three key transformations: the opening of the lactone ring, decarboxylation (the removal of a carboxyl group), and a further chlorination of the primary alcohol formed after ring opening. google.com The process is carried out at an elevated temperature, generally between 95-105°C. google.com The slow addition of the intermediate into the hot acid solution over 4 to 8 hours is crucial for controlling the reaction. google.com After the addition, the reaction is typically held at temperature for another 0.5 to 1.0 hour to ensure completion. google.com The final product, 3,5-dichloro-2-pentanone, is then isolated from the reaction mixture, often by vacuum distillation. google.com

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Purity

To improve the efficiency, yield, and purity of this compound, various optimization strategies have been developed, focusing on the use of catalyst systems. google.com

Phase transfer catalysts (PTCs) are utilized to enhance the reaction rate during the acid-catalyzed ring-opening step. google.com These catalysts facilitate the transfer of reactants between different phases (e.g., an organic phase and an aqueous phase), thereby accelerating the reaction. google.comlookchem.com Compounds such as tetrabutylammonium (B224687) bromide and tetraethylammonium (B1195904) chloride are effective PTCs for this synthesis, with tetraethylammonium chloride being a preferred option. google.com The use of a PTC like methyl tricaprylammonium chloride has also been reported to achieve a good reaction effect. google.com The molar ratio of the chlorinated intermediate to the phase transfer catalyst is typically in the range of 1:0.01-0.03. google.com The introduction of a phase transfer catalyst has been shown to dramatically increase the yield of subsequent steps. iikii.com.sg

Common Lewis acids used for this purpose include anhydrous aluminum trichloride (B1173362), anhydrous ferric chloride, and anhydrous zinc chloride, with anhydrous aluminum trichloride being particularly effective. google.com The catalyst is dissolved in the hot hydrochloric acid solution before the chlorinated lactone is added. google.com The molar ratio of the α'-chloro-α-acetyl-γ-butyrolactone intermediate to the Lewis acid catalyst is generally maintained between 1:0.05 and 1:0.1. google.com

The synergistic use of both a phase transfer catalyst and a Lewis acid catalyst significantly enhances the reaction, making the process more suitable for industrial-scale production due to its simplicity and high yield. google.com

Table 1: Optimized Reaction Conditions for Synthesis via α-Acetyl-γ-butyrolactone

| Step | Reactants | Catalyst(s) | Temperature | Key Parameters | Ref |

|---|---|---|---|---|---|

| 1. Chlorination | α-acetyl-γ-butyrolactone, Sulfonyl chloride | None | 5-10°C | Molar ratio of 1:1.03; Slow addition over 2-2.5h. | google.comiikii.com.sg |

| 2. Ring-Opening, Decarboxylation & Chlorination | α'-chloro-α-acetyl-γ-butyrolactone, Hydrochloric acid | Lewis Acid (e.g., AlCl₃), Phase Transfer Catalyst (e.g., Tetraethylammonium chloride) | 95-105°C | Molar Ratios: Intermediate:HCl:Lewis Acid:PTC = 1:(3-4):(0.05-0.1):(0.01-0.03) | google.com |

Application of Phase Transfer Catalysts

Alternative Synthetic Routes to this compound

While the pathway from α-acetyl-γ-butyrolactone is well-documented, other methods for synthesizing this compound exist. One alternative starts with γ-butyrolactone and involves a multi-step process using different reagents. google.com In this method, γ-butyrolactone is first reacted with sulfuryl chloride, followed by the addition of thionyl chloride and a mixture of an alcohol and dimethylformamide (DMF). google.com The subsequent reaction with concentrated hydrochloric acid in the presence of a phase transfer catalyst (methyl tricaprylammonium chloride) at 50-60°C yields the final product. google.com This method is reported to be simple and capable of remarkably increasing the reaction yield and shortening the reaction time. google.com

Another potential, though less detailed, synthetic route involves the direct oxidation of 3,5-dichloropentane using a strong oxidizing agent like potassium permanganate (B83412). pengnuochemical.com Additionally, the reaction of pentan-2-one with excess chlorine gas (Cl₂) can also lead to the formation of this compound.

Table 2: List of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₅H₈Cl₂O |

| α-Acetyl-γ-butyrolactone | C₆H₈O₃ |

| Sulfonyl chloride (Sulfuryl chloride) | SO₂Cl₂ |

| α-Acetyl-α-chloro-γ-butyrolactone | C₆H₇ClO₃ |

| Hydrochloric acid | HCl |

| Tetrabutylammonium bromide | C₁₆H₃₆BrN |

| Tetraethylammonium chloride | C₈H₂₀ClN |

| Aluminum trichloride | AlCl₃ |

| Ferric chloride | FeCl₃ |

| Zinc chloride | ZnCl₂ |

| γ-Butyrolactone | C₄H₆O₂ |

| Thionyl chloride | SOCl₂ |

| Dimethylformamide (DMF) | C₃H₇NO |

| Methyl tricaprylammonium chloride | C₂₅H₅₄ClN |

| 3,5-Dichloropentane | C₅H₁₀Cl₂ |

| Potassium permanganate | KMnO₄ |

| Pentan-2-one | C₅H₁₀O |

Synthesis from γ-Butyrolactone using Sulfuryl and Thionyl Chlorides

A documented method for synthesizing this compound involves a multi-step process starting from γ-butyrolactone and utilizing both sulfuryl chloride and thionyl chloride as chlorinating agents. google.com This technique is noted for its potential to significantly increase reaction yield and shorten reaction times. google.com

The synthesis begins by dissolving γ-butyrolactone in dioxane, which is then cooled to below 5°C. google.com A mixture of sulfuryl chloride and dioxane is slowly added, and the reaction is held at this temperature for two hours. google.com Following this initial step, the temperature is raised to room temperature, and thionyl chloride is introduced. google.com Subsequently, a mixed solution of an alcohol and dimethylformamide (DMF) is added to continue the reaction. google.com In a further step, a mixture of concentrated hydrochloric acid and a phase transfer catalyst, such as chlorinated methyl trioctyl ammonium (B1175870) chloride, is added, and the solution is heated to 50-60°C for one hour. google.com The final product, this compound, is isolated from the resulting mixture through reduced pressure distillation. google.com

Table 1: Reaction Parameters for Synthesis from γ-Butyrolactone

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 8.6g (0.1 mol) γ-Butyrolactone | google.com |

| Reagents | 0.12 mol Sulfuryl Chloride, 11 ml (0.15 mol) Thionyl Chloride, 0.15 mol Alcohol, 3 ml DMF, 30 ml Concentrated HCl, 1g Chlorinated methyl trioctyl ammonium chloride | google.com |

| Solvent | Dioxane | google.com |

| Step 1 Temperature | < 5°C | google.com |

| Step 2 Temperature | Room Temperature | google.com |

| Step 3 Temperature | 50-60°C | google.com |

| Isolation Method | Reduced Pressure Distillation | google.com |

Oxidative Chlorination Approaches (e.g., from 3,5-dichloropentane with potassium permanganate)

An alternative synthetic route to this compound is through the oxidation of 3,5-dichloropentane. pengnuochemical.com This method utilizes a strong oxidizing agent, such as potassium permanganate, to convert a secondary carbon-hydrogen bond into a carbonyl group. pengnuochemical.com

In this chemical transformation, the 3,5-dichloropentane molecule, which features a pentane (B18724) chain with chlorine atoms at positions 3 and 5, is treated with an oxidant. The oxidation specifically targets the hydrogen atom on the second carbon, converting the methylene (B1212753) group (-CH-) into a ketone group (-C=O), thereby forming this compound. pengnuochemical.com While this reaction is cited as a viable method for preparation, detailed research findings and specific experimental conditions such as reaction time, temperature, and yield for this particular conversion are not extensively documented in publicly available literature. pengnuochemical.com The general principle relies on the potent oxidizing power of reagents like potassium permanganate to effect the conversion of alkanes to ketones. wikipedia.org

Table 2: Conceptual Overview of Oxidative Chlorination

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 3,5-Dichloropentane | pengnuochemical.com |

| Oxidizing Agent | Potassium Permanganate (example) | pengnuochemical.com |

| Transformation | Oxidation of C-H bond at position 2 to a carbonyl group | pengnuochemical.com |

| Product | this compound | pengnuochemical.com |

Chemical Reactivity and Derivatization Pathways of 3,5 Dichloropentan 2 One

Nucleophilic Substitution Reactions of the Halogen Moieties

The halogen atoms at both the α (position 3) and γ (position 5) of 3,5-Dichloropentan-2-one are susceptible to nucleophilic substitution. The chlorine atom at the α-position is particularly reactive towards S(_N)2 displacement due to the inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon. nih.gov This enhanced reactivity is a hallmark of α-haloketones. nih.govlibretexts.org

Similarly, the γ-chloro substituent can also be displaced by nucleophiles. Ketones with γ-halo substitutions are recognized as valuable starting materials for synthesizing more complex molecules, as the halide can serve as a leaving group. nih.gov In this compound, both chlorine atoms can be substituted by a variety of nucleophiles, including hydroxides, amines, and thiols, with the reaction outcome often depending on the specific reagents and conditions employed. S(_N)2 reactions are generally favored for α-haloketones when using less basic nucleophiles to avoid competing side reactions like elimination. jove.com

| Reaction Type | Nucleophile | Typical Product | Reference |

| S(_N)2 Substitution | Hydroxide (OH⁻) | Dihydroxy-pentan-2-one | |

| S(_N)2 Substitution | Amines (R-NH₂) | Amino-substituted pentan-2-one | |

| S(_N)2 Substitution | Thiols (R-SH) | Thioether-substituted pentan-2-one |

Intramolecular and Intermolecular Cyclization Reactions

The bifunctional nature of this compound, having two electrophilic carbon centers and a ketone group, makes it an excellent precursor for the synthesis of heterocyclic compounds through cyclization reactions.

A significant application of this compound is its use as a precursor for synthesizing pyrrole (B145914) derivatives. pengnuochemical.com Pyrroles are important heterocyclic motifs found in many biologically active compounds. pengnuochemical.commdpi.comresearchgate.net The synthesis can be achieved through cyclization reactions with various primary amines. pengnuochemical.com This transformation is a variation of the Hantzsch pyrrole synthesis, which typically involves the reaction of an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine. wikipedia.org In the case of this compound, the molecule itself provides the halo-ketone backbone, which can react with an amine to form the pyrrole ring structure. pengnuochemical.com This process allows for the creation of diverse pyrrole derivatives by varying the amine reactant. pengnuochemical.com

| Reactants | Reaction Type | Product Class | Significance | Reference |

| This compound, Primary Amine (R-NH₂) | Intermolecular Cyclization | Substituted Pyrroles | Building blocks for pharmaceuticals and agrochemicals | pengnuochemical.com |

Transformations to Other Functionalized Organic Compounds

This compound serves as a versatile starting material for the synthesis of various other functionalized organic compounds. pengnuochemical.com

The ketone functional group in this compound can be readily reduced to a secondary alcohol. This transformation is typically accomplished using metal hydride reducing agents. libretexts.orgsmolecule.com The reaction yields 3,5-Dichloropentan-2-ol, a halogenated alcohol. nih.gov

| Reaction Type | Reagent | Product | Reference |

| Carbonyl Reduction | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 3,5-Dichloropentan-2-ol | smolecule.com |

α-Halo ketones can undergo a characteristic rearrangement reaction known as the Favorskii rearrangement when treated with a strong base, such as an alkoxide. libretexts.org This reaction converts the α-halo ketone into a carboxylic acid ester. For this compound, treatment with a base like sodium methoxide (B1231860) could potentially lead to the formation of a cyclopropanone (B1606653) intermediate, which then undergoes ring-opening to yield a methyl ester derivative. This pathway provides a method for transforming the pentanone backbone into an ester functional group. libretexts.org

| Reaction Name | Reagent | Product Class | Reference |

| Favorskii Rearrangement | Sodium alkoxide (e.g., NaOCH₃) | Carboxylic acid ester | libretexts.org |

The synthesis of amides from this compound is another possible derivatization pathway. pengnuochemical.com While direct conversion can be complex, a common synthetic strategy involves a multi-step process. One plausible route is the conversion of the ketone to a carboxylic acid, which can then be coupled with an amine to form an amide. Amide bonds are frequently formed by reacting a carboxylic acid with an amine using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) to facilitate the condensation. pengnuochemical.comlibretexts.org

| Reaction Sequence | Reagents | Intermediate | Final Product Class | Reference |

| 1. Oxidation2. Amide Coupling | 1. Oxidizing Agent2. Amine (R-NH₂), DCC | Dichlorinated carboxylic acid | Dichlorinated amide | pengnuochemical.comlibretexts.org |

Applications of 3,5 Dichloropentan 2 One in Medicinal and Agrochemical Chemistry

Intermediate in Pharmaceutical Synthesispengnuochemical.compengnuochemical.comCurrent time information in Bangalore, IN.google.com

3,5-Dichloropentan-2-one serves as a key intermediate in the synthesis of various pharmaceutical compounds. pengnuochemical.comgoogle.comlookchem.com Its chemical structure, featuring two chlorine atoms and a ketone group, makes it a versatile precursor for creating complex molecules with therapeutic potential. pengnuochemical.com

Precursor for Biologically Active Pyrrole (B145914) Derivativespengnuochemical.com

One of the notable applications of this compound is in the synthesis of pyrrole derivatives. pengnuochemical.com Pyrroles are a class of heterocyclic compounds that form the core structure of many biologically active molecules. mdpi.comraijmr.comresearchgate.net The synthesis often involves a cyclization reaction between this compound and various amines, leading to the formation of the pyrrole ring. pengnuochemical.com These pyrrole derivatives have shown promise in several therapeutic areas. pengnuochemical.com

Pyrrole derivatives synthesized from this compound have been investigated for their antimicrobial properties. pengnuochemical.com The resulting compounds can be further modified to enhance their activity against various microbial strains. pengnuochemical.com Research has shown that certain pyrrole-containing compounds exhibit significant antibacterial and antifungal activities. raijmr.com

The pyrrole scaffold is a common feature in many antitumor agents. mdpi.com Consequently, this compound is a valuable starting material for the development of new anticancer drugs. pengnuochemical.com By creating a library of pyrrole derivatives, researchers can screen for compounds with potent activity against cancer cell lines. mdpi.com

Pyrrole derivatives have also been explored for their anti-inflammatory potential. researchgate.net The synthesis of novel pyrrole compounds using this compound as a precursor allows for the investigation of their ability to modulate inflammatory pathways. pengnuochemical.com

Exploration of Antitumor Compounds

Synthesis of γ-Aminobutyric Acid (GABA) Conditioning Agents (e.g., Clomethiazole)pengnuochemical.comCurrent time information in Bangalore, IN.

This compound is a crucial intermediate in the synthesis of γ-aminobutyric acid (GABA) conditioning agents, such as Clomethiazole. google.comgoogle.com GABA is the primary inhibitory neurotransmitter in the central nervous system, and agents that modulate its activity can have significant therapeutic effects.

Contribution to Leukemia and Anti-tumor Inhibitor Synthesispengnuochemical.comCurrent time information in Bangalore, IN.

The Versatile Role of this compound in Chemical Synthesis

This compound is a chemical compound with the molecular formula C5H8Cl2O. pengnuochemical.com It belongs to the ketone group of organic compounds, featuring a five-carbon pentane (B18724) chain with chlorine atoms at the 3rd and 5th positions and a carbonyl group at the 2nd position. pengnuochemical.com This structure makes it a valuable intermediate in the synthesis of a variety of other organic compounds. pengnuochemical.compengnuochemical.com

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H8Cl2O pengnuochemical.com |

| Molecular Weight | 155.02 g/mol nih.gov |

| CAS Number | 58371-98-5 nih.gov |

| Boiling Point | 208.1 °C at 760 mmHg chemsrc.com |

| Density | 1.18 g/cm³ chemsrc.com |

| Flash Point | 82.3 °C chemsrc.com |

| Refractive Index | 1.444 chemsrc.com |

Applications in Medicinal and Agrochemical Chemistry

This compound is a key building block in the pharmaceutical and agrochemical industries. pengnuochemical.compengnuochemical.com Its reactive nature allows it to be a precursor in the synthesis of various larger, more complex molecules with specific biological activities.

Application in Agrochemical Development

A significant application of this compound is in the development of agrochemicals, particularly fungicides. pengnuochemical.com It serves as a crucial intermediate in the synthesis of pesticides. pengnuochemical.com

This compound is a key intermediate in the synthesis of prothioconazole (B1679736), a broad-spectrum systemic fungicide. google.compatsnap.com Prothioconazole is widely used to control a range of plant diseases in crops like grains. cabidigitallibrary.org The synthesis of prothioconazole often involves the use of 1-chloro-1-chloroacetyl-cyclopropane, an important intermediate that can be synthesized from this compound. cabidigitallibrary.org Several synthesis methods for this compound have been developed, highlighting its importance in the production of this widely used fungicide. google.compatsnap.comgoogle.com

Function as a Reagent and Solvent in Specialized Organic Transformations

Beyond its role as an intermediate, this compound also functions as a reagent and a solvent in certain specialized organic reactions. pengnuochemical.com Its chemical properties allow it to participate in and facilitate various chemical transformations. pengnuochemical.com For instance, it can be used as a starting material for the synthesis of other functionalized compounds like alcohols, esters, and amides through different chemical reactions. pengnuochemical.com

The presence of two chlorine atoms and a ketone group provides multiple reaction sites, making it a versatile tool for organic chemists. pengnuochemical.com These features enable its use in cyclization reactions with amines to form pyrrole derivatives, which are themselves important scaffolds in medicinal and agrochemical development. pengnuochemical.com

Computational and Theoretical Investigations of 3,5 Dichloropentan 2 One

Quantum Chemical Studies on Molecular Conformation and Energetics (based on related dichloropentanes)

Quantum chemical calculations are essential for determining the preferred three-dimensional arrangements (conformations) of a molecule and their relative energies. While specific conformational analysis of 3,5-dichloropentan-2-one is not extensively documented, studies on related dichloropentanes, such as 2,4-dichloropentane (B1605460), provide a strong basis for understanding its structural chemistry. researchgate.netacs.org

The conformations of pentane (B18724) derivatives are determined by the rotations around the carbon-carbon single bonds. For this compound, the key dihedral angles are along the C2-C3, C3-C4, and C4-C5 bonds. The presence of bulky and electronegative chlorine atoms, along with the carbonyl group at the C2 position, introduces significant steric and electrostatic interactions that govern conformational stability.

Theoretical calculations on stereoisomers of 2,4-dichloropentane have shown that only a few rotational conformations are low enough in energy to be significantly populated at room temperature. researchgate.net These stable conformations arise from staggered orientations of the substituents, which minimize steric hindrance. nih.gov For instance, in 2,4-dichloropentane, conformations are described by the torsional angles along the C2-C3 and C3-C4 bonds, leading to forms like trans-trans (TT), trans-gauche (TG), and gauche-gauche (GG). researchgate.net

By analogy, the conformational landscape of this compound would be determined by the interplay between the methyl group at C1, the carbonyl oxygen at C2, and the chlorine atoms at C3 and C5. The electrostatic repulsion between the partially negative chlorine atoms and the carbonyl oxygen would likely disfavor conformations where these groups are in close proximity (eclipsed or syn-periplanar). Computational methods like Molecular Mechanics (MM3) and ab initio calculations are used to quantify these energy differences. acs.org Studies on similar monochloroalkanes have shown that gauche and trans conformers can have small energy differences, with the gauche form sometimes being more stable. acs.org

Table 1: Representative Conformational Energy Differences in a Related Dichloropentane This table, based on data for related dichloropentanes, illustrates how different spatial arrangements correspond to varying energy levels. The lowest energy conformation is assigned a relative energy of 0.

| Conformer (example: 2,4-dichloropentane) | Dihedral Arrangement (C2-C3, C3-C4) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| meso | Trans-Gauche (TG) | 0.00 | ~70-80% |

| meso | Gauche-Gauche (GG) | >1.0 | <10% |

| d,l isomer | Trans-Trans (TT) | 0.00 | ~50-60% |

| d,l isomer | Gauche-Gauche (GG) | ~0.2-0.5 | ~20-30% |

| Note: Data is illustrative and based on findings for 2,4-dichloropentane to represent the principles of conformational energetics. researchgate.netacs.org |

Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO-LUMO analysis, Density of States) (based on related dihalogenated amines)

The electronic properties of a molecule are fundamentally described by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). wikipedia.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org

While direct electronic structure analysis of this compound is sparse, insights can be drawn from computational studies on related halogenated compounds, such as dihalogenated amines and other halogenated organic molecules. researchgate.netwhiterose.ac.uk In this compound, the electronegative chlorine atoms and the oxygen of the carbonyl group will significantly influence the electronic landscape. These atoms will draw electron density away from the carbon skeleton, affecting the energies and localization of the frontier orbitals.

Computational studies on halogenated amines reveal that the lone pairs on the nitrogen and halogen atoms contribute significantly to the HOMO, while the LUMO is often associated with antibonding orbitals of the carbon-halogen bonds. whiterose.ac.uk For this compound, the HOMO would likely have significant contributions from the lone pairs of the carbonyl oxygen and the chlorine atoms. The LUMO is expected to be an antibonding π* orbital associated with the C=O bond, potentially with contributions from the σ* orbitals of the C-Cl bonds. A smaller HOMO-LUMO gap generally implies higher reactivity. wikipedia.org Halogenation has been shown to reduce the HOMO-LUMO gap in some aromatic systems, thereby increasing reactivity. researchgate.net

Density of States (DOS) analysis, another computational tool, can provide a more detailed picture by showing the contributions of different atoms or fragments to the molecular orbitals across a range of energy levels.

Table 2: Illustrative Frontier Orbital Energies for a Halogenated Ketone This table presents hypothetical but representative values for the frontier orbital energies of a molecule like this compound, as would be determined by Density Functional Theory (DFT) calculations. dergipark.org.tr

| Parameter | Energy (eV) | Description |

| EHOMO | -10.5 | Energy of the Highest Occupied Molecular Orbital. Associated with nucleophilicity. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital. Associated with electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 9.3 | ELUMO - EHOMO. Indicator of chemical reactivity and stability. researchgate.net |

| Note: These values are representative examples derived from general principles of computational chemistry for similar structures and are not specific experimental results for this compound. |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful method for investigating the step-by-step pathways of chemical reactions, providing insights into transition states and activation energies that are often inaccessible to direct experimental observation. up.ac.za For halogenated ketones like this compound, theoretical studies can clarify the mechanisms of important reactions such as nucleophilic substitution, elimination, and enolate formation.

Density Functional Theory (DFT) is a common computational method used to model reaction mechanisms. nih.gov By calculating the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of reactants, products, intermediates, and, most importantly, transition states. The calculated activation energy (the energy difference between the reactants and the transition state) is crucial for predicting the reaction rate. up.ac.za

For this compound, which has two chlorine atoms at different positions (α and γ to the carbonyl group), computational modeling could be used to predict the regioselectivity of nucleophilic substitution reactions. For example, a computational study could determine whether a nucleophile would preferentially attack the carbon at position 3 or position 5 by comparing the activation energies for both pathways. up.ac.za Such modeling has been applied to α-haloketones to understand the competition between nucleophilic substitution and other reaction pathways. up.ac.za

Computational studies can also shed light on the role of the solvent and the stereochemical outcome of a reaction. nih.gov By modeling the reaction in the presence of explicit or implicit solvent molecules, a more accurate picture of the reaction energetics can be obtained.

Table 3: Common Computational Approaches for Mechanistic Studies of Halogenated Ketones

| Computational Method | Information Gained | Application Example |

| Density Functional Theory (DFT) | Transition state structures, activation energies, reaction pathways. nih.gov | Predicting the preferred site of nucleophilic attack in this compound. |

| Ab Initio Methods | High-accuracy energies for small systems, benchmarking DFT results. spbu.ru | Calculating precise energy differences between competing reaction intermediates. |

| Quantum Fragment Along Reaction Pathway (QFARP) | Analysis of interaction energies between molecular fragments during a reaction. up.ac.za | Understanding the driving forces (e.g., electrostatic vs. covalent) in the substitution reaction. |

| Polarizable Continuum Models (PCM) | Simulates the effect of a solvent on the reaction energetics. nih.gov | Modeling the reaction of this compound with a nucleophile in a polar solvent like ethanol. |

Future Research Directions and Challenges in 3,5 Dichloropentan 2 One Chemistry

Discovery of Novel and Sustainable Synthetic Pathways

The current synthesis of 3,5-dichloropentan-2-one often relies on traditional chlorination methods which can involve harsh reagents and generate undesirable byproducts. google.com A primary challenge and a significant area for future research is the development of novel, more sustainable synthetic pathways that adhere to the principles of green chemistry.

Key research directions include:

Catalytic Chlorination: Investigating the use of catalysts to achieve selective chlorination under milder conditions is a promising avenue. This could involve the use of copper(I) catalysts, which have shown efficacy in the site-selective chlorination of other ketones. nih.gov Exploring different catalytic systems could lead to higher yields, reduced waste, and improved atom economy.

Biocatalytic Approaches: The use of enzymes, or biocatalysis, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. mdpi.comnih.gov Research into haloperoxidase enzymes, which can catalyze the halogenation of organic substrates, could pave the way for an enzymatic synthesis of this compound. Furthermore, ketoreductases could be employed for the asymmetric reduction of a precursor, followed by a chlorination step, offering a chemoenzymatic route to chiral derivatives. acs.orgrsc.org

Flow Chemistry: Transitioning from batch to continuous flow processes can offer significant advantages in terms of safety, scalability, and process control for chlorination reactions. google.com Future work could focus on developing a continuous flow synthesis for this compound, potentially integrating catalytic or biocatalytic steps.

Alternative Chlorinating Agents: Moving away from harsh chlorinating agents like sulfonyl chloride is a key goal for sustainable synthesis. google.com Research into greener alternatives, such as using sodium chloride in conjunction with an oxidizing agent, could provide a more environmentally friendly process. researchgate.net

A recent patent describes a method involving the chlorination of α-acetyl-γ-butyrolactone with sulfonyl chloride, followed by ring-opening and decarboxylation in a hot hydrochloric acid solution. google.com While this method is suitable for industrial production, it still presents opportunities for improvement in terms of reagent sustainability and waste reduction.

Development of Advanced Derivatization Strategies for Complex Molecular Architectures

The presence of two chlorine atoms and a ketone functional group makes this compound a versatile precursor for the synthesis of more complex molecules. Future research should focus on expanding its derivatization potential beyond its current applications.

Promising areas for investigation include:

Synthesis of Heterocyclic Compounds: The dichlorinated backbone of this pentanone is well-suited for the construction of various heterocyclic rings, which are prevalent in pharmaceuticals and agrochemicals. Future studies could explore its use in multicomponent reactions to generate diverse libraries of nitrogen-containing heterocycles. wiley-vch.deuzhnu.edu.uamdpi.com For instance, it could serve as a C5 building block in reactions with amines, hydrazines, or other dinucleophiles to form five, six, or seven-membered rings.

Asymmetric Synthesis: The development of stereoselective transformations is crucial for the synthesis of chiral drugs and other bioactive molecules. Future efforts could focus on the asymmetric reduction of the ketone group using chiral catalysts or ketoreductases to produce enantiomerically pure 3,5-dichloropentan-2-ol. mdpi.comacs.orgrsc.org This chiral intermediate could then be used in the synthesis of complex natural products and pharmaceuticals. An existing example shows the use of 3,5-dichloropentan-2-ol in the synthesis of a thietane (B1214591) derivative. beilstein-journals.org

Cross-Coupling Reactions: The chlorine atoms can serve as handles for various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. Research into developing efficient protocols for Suzuki, Sonogashira, or Buchwald-Hartwig couplings with this compound could significantly broaden its synthetic utility.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents/Catalysts | Potential Products |

| Heterocycle Synthesis | Amines, Hydrazines, Diamines | Pyrroles, Pyridazines, Diazepines |

| Asymmetric Reduction | Chiral Catalysts, Ketoreductases | Chiral 3,5-Dichloropentan-2-ol |

| Cross-Coupling | Palladium catalysts, Boronic acids | Arylated or Alkylated Pentanones |

| Nucleophilic Substitution | Thiols, Alkoxides, Azides | Thioethers, Ethers, Azides |

Expansion of Biological Applications beyond Current Scope

While this compound is primarily used as a synthetic intermediate, its own biological activity and that of its derivatives remain largely unexplored. Future research should aim to screen this compound and its analogues for a wide range of biological activities.

Potential areas for biological investigation include:

Antimicrobial Activity: Halogenated compounds, including chlorinated ketones, have shown promise as antimicrobial agents. researchgate.netcore.ac.uknih.govnih.gov Systematic screening of this compound and its derivatives against a panel of pathogenic bacteria and fungi could uncover novel antimicrobial leads.

Cytotoxicity and Anticancer Potential: Many small organic molecules with electrophilic centers exhibit cytotoxic effects against cancer cell lines. researchgate.netrsc.orgmdpi.comresearchmap.jp The reactivity of the α-chloroketone moiety suggests that this compound and its derivatives could be investigated for their potential as anticancer agents.

Enzyme Inhibition: The electrophilic nature of the carbonyl carbon and the α-carbon makes this molecule a potential candidate for covalent and non-covalent inhibition of various enzymes. Docking studies could be used to identify potential protein targets, which could then be validated through in vitro enzyme assays.

Integrated Computational-Experimental Approaches for Structure-Activity Relationship Elucidation

The integration of computational chemistry with experimental studies can significantly accelerate the discovery and optimization of bioactive compounds. tandfonline.com For this compound, a combined approach can provide deep insights into its reactivity and biological activity.

Future research should leverage:

Quantum Mechanical Calculations: Density Functional Theory (DFT) studies can be employed to investigate the reaction mechanisms of its synthesis and derivatization. nih.govresearchgate.netrsc.orgnih.gov This can help in optimizing reaction conditions and predicting the feasibility of new synthetic routes.

Predictive Toxicology: In silico models can be used to predict the potential toxicity of this compound and its derivatives. nih.govtandfonline.compageplace.descience.gov This is crucial for early-stage hazard assessment and for guiding the design of safer molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing a library of derivatives and evaluating their biological activity, QSAR models can be developed to identify the key structural features responsible for a particular biological effect. nih.govtandfonline.com This information is invaluable for the rational design of more potent and selective compounds.

Molecular Docking: Computational docking simulations can be used to predict the binding modes of this compound and its derivatives to the active sites of potential biological targets, such as enzymes or receptors. researchgate.netresearchgate.netnpaa.in This can help in prioritizing compounds for experimental testing and in understanding their mechanism of action at the molecular level.

Table 2: Computational Approaches for Investigating this compound

| Computational Method | Application |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity |

| Predictive Toxicology (e.g., DART) | Early-stage assessment of potential toxicity |

| Quantitative Structure-Activity Relationship (QSAR) | Identification of key structural features for biological activity |

| Molecular Docking | Prediction of binding modes to biological targets |

By systematically addressing these research directions and challenges, the scientific community can unlock the full potential of this compound as a versatile chemical entity with applications spanning from sustainable synthesis to the development of novel bioactive compounds.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3,5-Dichloropentan-2-one to maximize yield and purity?

- Methodological Answer : Synthesis typically involves chlorination of pentan-2-one derivatives under controlled conditions. Key factors include:

- Temperature : Elevated temperatures (60–80°C) enhance reaction kinetics but may promote side reactions like over-chlorination.

- Catalysts : Use of Lewis acids (e.g., AlCl₃) to stabilize intermediates .

- Solvent Systems : Polar aprotic solvents (e.g., dichloromethane) improve solubility of chlorinating agents.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product .

Data Table :

| Condition | Yield (%) | Purity (%) | Reference ID |

|---|---|---|---|

| AlCl₃, 70°C, DCM | 78 | 95 | |

| FeCl₃, 60°C, THF | 65 | 88 |

Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound?

- Methodological Answer :

- ¹H NMR : Look for signals at δ 2.1–2.5 ppm (ketone-adjacent CH₂), δ 3.5–4.0 ppm (chlorinated CH₂), and absence of OH peaks to confirm dehydration .

- ¹³C NMR : Peaks at ~210 ppm (ketone C=O), 45–50 ppm (Cl-substituted carbons) .

- IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch), 600–800 cm⁻¹ (C-Cl stretches) .

- Cross-Validation : Compare with computational spectra (DFT) to resolve ambiguities .

Q. What are the common side reactions during this compound synthesis, and how can they be minimized?

- Methodological Answer :

- Over-Chlorination : Use stoichiometric control of Cl₂ or SOCl₂; monitor reaction progress via TLC .

- Ketone Reduction : Avoid reducing agents (e.g., NaBH₄ contamination); employ inert atmospheres .

- Solvent Impurities : Pre-dry solvents (e.g., molecular sieves for DCM) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Steric Effects : Bulky substituents at C3 and C5 hinder nucleophilic attack at the ketone. Use X-ray crystallography or DFT to map electron density .

- Electronic Effects : Electron-withdrawing Cl groups polarize the carbonyl, enhancing electrophilicity. Compare reaction rates with non-chlorinated analogs via kinetic studies (UV-Vis monitoring) .

Data Table :

| Substrate | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Reference ID |

|---|---|---|---|

| 3,5-Dichloro | 0.45 | 72.3 | |

| Non-chlorinated | 0.12 | 89.7 |

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf) for this compound?

- Methodological Answer :

- Source Analysis : Identify methodological differences (e.g., calorimetry vs. computational methods) .

- Error Propagation : Quantify uncertainties in experimental setups (e.g., purity of reactants, calibration of instruments) .

- Meta-Analysis : Use statistical tools (e.g., weighted averages) to reconcile data from multiple studies .

Q. How can computational chemistry (DFT, MD) predict the environmental persistence or toxicity of this compound?

- Methodological Answer :

- Degradation Pathways : Simulate hydrolysis/oxidation mechanisms using Gaussian or ORCA software .

- Toxicity Profiling : Apply QSAR models to predict bioactivity endpoints (e.g., LC50) based on electronic descriptors .

- Validation : Cross-check predictions with experimental ecotoxicity assays (e.g., Daphnia magna tests) .

Guidelines for Data Reporting

- Experimental Reproducibility : Document reagent sources (e.g., Sigma-Aldrich, ≥98% purity), instrumentation (e.g., Bruker 400 MHz NMR), and calibration protocols .

- Statistical Rigor : Report confidence intervals for kinetic data and p-values for comparative studies .

- Ethical Compliance : Disclose conflicts of interest and adhere to institutional safety protocols for chlorinated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。